![molecular formula C19H16N6O2S B2516590 Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone CAS No. 1396809-89-4](/img/structure/B2516590.png)
Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone, is a structurally complex molecule that may be related to the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones and benzo[d]imidazole derivatives described in the provided papers. These compounds have been identified for their potential biological activities, including anti-mycobacterial and antimicrobial properties .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the formation of Schiff's bases, reactions with carboxylic acids, and further functionalization to achieve the desired chemotypes. For instance, the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones were prepared through a series of reactions starting from benzo[d]thiazole-2-carboxamides and subjected to in vitro testing . Similarly, the synthesis of benzo[d]imidazole derivatives involved reactions with carbohydrazides, aldehydes, and cyanoacetate, followed by N-methylation and further reactions with aminoantipyrine or carboxylic acids .
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of heterocyclic rings, such as benzo[d]thiazole or benzo[d]imidazole, which are fused to other rings like piperazine or pyrazole. These structural features are crucial for the biological activity of the molecules. The 3D-QSAR studies and molecular docking provide insights into the relationship between the molecular structure and the observed biological activities .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the presence of functional groups that can participate in various interactions. For example, the Schiff's bases formed during the synthesis can undergo nucleophilic attack, leading to the formation of new heterocyclic rings. The presence of carboxylic acid derivatives allows for the formation of amides and other condensation products .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are determined by their molecular structure. The presence of trifluoromethyl groups, for instance, can enhance the lipophilicity and metabolic stability of the molecules. The quantitative structure-activity relationship (QSAR) studies help in understanding how different substituents affect the properties and activities of the compounds .
Relevant Case Studies
The papers provided discuss the evaluation of related compounds for their anti-mycobacterial and antimicrobial activities. For instance, several benzo[d]thiazol-2-yl(piperazin-1-yl)methanones showed promising anti-tubercular potential with low cytotoxicity, indicating a good therapeutic index . Similarly, some benzo[d]imidazole derivatives displayed high antioxidant and antimicrobial activities against various pathogens, including Staphylococcus aureus and Candida albicans . These studies serve as relevant case studies for the potential applications of the compound .
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activity
Compounds with the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold have been identified as new anti-mycobacterial chemotypes, with some showing promising in vitro anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain. These compounds exhibit low cytotoxicity and have therapeutic indices suggesting potential for further development as anti-mycobacterial agents (Pancholia et al., 2016).
Antimicrobial Activity
New pyridine derivatives synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid have shown variable and modest activity against investigated strains of bacteria and fungi. This highlights their potential use in antimicrobial research (Patel et al., 2011).
Anticancer Activity
Novel thiophene containing 1,3-diarylpyrazole derivatives have been synthesized, showing significant growth inhibitory effects on various cancer cell lines, including Raji and HL60. This suggests the potential application of such compounds in cancer research, especially for developing new therapeutic agents (Inceler et al., 2013).
Insecticidal Assessment
Compounds incorporating a thiadiazole moiety have been evaluated for their insecticidal potential against the cotton leafworm, Spodoptera littoralis. The synthesis of these heterocycles offers new avenues for research into agricultural chemicals (Fadda et al., 2017).
Antitumor and Antioxidant Evaluation
Certain newly synthesized N-substituted-2-amino-1,3,4-thiadiazoles have been evaluated for their cytotoxicity and antioxidant activities, showing promising results in both areas. This highlights their potential for further development in medicinal chemistry and oncology research (Hamama et al., 2013).
Wirkmechanismus
Target of Action
Compounds with a benzo[c][1,2,5]thiadiazole core have been evaluated for their activin receptor-like kinase 5 (ALK5) activities . ALK5 is a type of protein kinase that plays a crucial role in cellular processes such as growth, differentiation, and apoptosis.
Pharmacokinetics
The benzo[c][1,2,5]thiadiazol-5-ylmethanol, a related compound, is a light-yellow to yellow powder or crystals, stored in a dry environment at 2-8°c . These properties might influence its bioavailability and pharmacokinetics.
Result of Action
Compounds with a benzo[c][1,2,5]thiadiazole core have been reported to exhibit aggregated-induced emission (aie) properties and behave as molecular heterogeneous photosensitizers for the production of singlet oxygen under continuous flow conditions .
Action Environment
The storage conditions of related compounds suggest that temperature and humidity might affect its stability .
Eigenschaften
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S/c26-18(13-4-5-15-16(11-13)22-28-21-15)23-7-9-24(10-8-23)19(27)14-12-20-25-6-2-1-3-17(14)25/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWATIFMHABSQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=NSN=C3C=C2)C(=O)C4=C5C=CC=CN5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

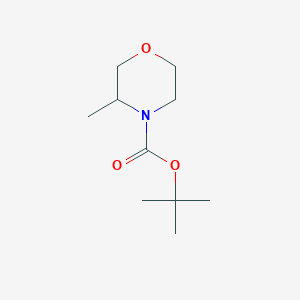
![Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride](/img/structure/B2516508.png)
![3-cyclopentyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2516512.png)
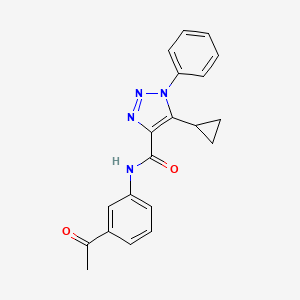
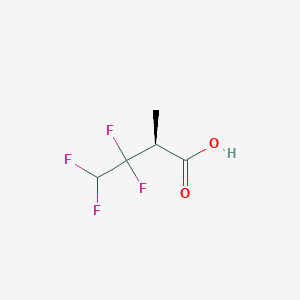
![1-[1-(4-Bromophenyl)propyl]piperazine](/img/structure/B2516517.png)
![1-chloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]isoquinoline-3-carboxamide](/img/structure/B2516518.png)
![(1-Amino-5-(furan-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2516519.png)

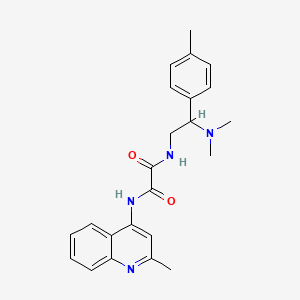
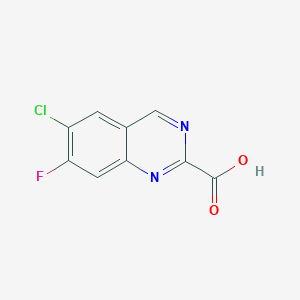

![1-((1R,5S)-8-(2-(o-tolyloxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2516527.png)
![5-[(Furan-2-ylmethyl)-amino]-2-p-tolyl-oxazole-4-carbonitrile](/img/structure/B2516528.png)